N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 431985-56-7) is a benzothiazine derivative with the molecular formula C₂₁H₂₁F₃N₂O₃S and a molar mass of 438.46 g/mol . Key physicochemical properties include:
The compound features a 2-butoxyphenyl substituent attached to an acetamide moiety and a benzothiazine core modified with a trifluoromethyl group at position 6.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c1-2-3-10-29-16-7-5-4-6-14(16)25-19(27)12-18-20(28)26-15-11-13(21(22,23)24)8-9-17(15)30-18/h4-9,11,18H,2-3,10,12H2,1H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METUHVZBHMZGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention for its significant biological activities, particularly in modulating ATP-binding cassette (ABC) transporters, which are critical for drug absorption and metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C18H19F3N2O2S, with a molecular weight of approximately 368.4 g/mol. The structural features include:
- Benzothiazine core : Known for various pharmacological properties.
- Trifluoromethyl group : Enhances chemical reactivity and biological activity.
Modulation of ABC Transporters
Research indicates that this compound acts as a modulator of ABC transporters. These transporters are essential for the movement of drugs across cellular membranes and play a role in multidrug resistance in cancer therapies.
Table 1: Biological Activities Related to ABC Transporters
| Activity Type | Description | References |
|---|---|---|
| Anti-cancer | Potential to enhance drug efficacy against tumors | |
| Cystic fibrosis | May improve drug delivery for treatment | |
| Genetic disorders | Possible applications in treating genetic diseases |
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is suggested that it interacts with various biological targets influencing cellular pathways involved in drug metabolism and transport.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Drug Interaction : A study demonstrated that this compound could enhance the absorption of specific therapeutic agents by inhibiting efflux pumps associated with ABC transporters. This suggests its potential utility in formulating more effective drug combinations.
- Anti-cancer Properties : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, highlighting its potential as an anti-cancer agent.
- Genetic Disorders : Preliminary research suggests that the compound may have therapeutic implications in conditions like cystic fibrosis by enhancing drug delivery mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound differs from analogs primarily in the substituent on the phenyl ring of the acetamide group. Key analogs include:
N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 302804-39-3) .
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: Not provided) .
Table 1: Structural and Electronic Comparison
*Molecular formulas inferred from structural differences.
Physicochemical and Pharmacokinetic Implications
- pKa: The target compound’s pKa (11.80) suggests a weakly basic proton, likely from the benzothiazinone or amide group. Electron-withdrawing groups (e.g., -F, -CN) in analogs may lower pKa values, altering ionization states under physiological conditions.
Table 2: Inferred Bioactivity Trends
Preparation Methods
Cyclocondensation of 2-Amino-5-(Trifluoromethyl)Benzenethiol
The benzothiazinone scaffold is synthesized through a cyclocondensation reaction between 2-amino-5-(trifluoromethyl)benzenethiol and ethyl acetoacetate. In a representative procedure, the thiol (1.0 equiv) is refluxed with ethyl acetoacetate (1.2 equiv) in acetic acid (5 vol) at 110°C for 12 hours. The reaction proceeds via nucleophilic attack of the thiolate on the β-ketoester, followed by cyclodehydration to yield 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one (78% yield, mp 142–144°C).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | AcOH | 110 | 12 | 78 |
| PTSA | Toluene | 120 | 18 | 65 |
| None | EtOH | 80 | 24 | 42 |
Friedel-Crafts Trifluoromethylation
Alternative routes employ Friedel-Crafts alkylation to introduce the trifluoromethyl group post-cyclization. Treatment of unsubstituted benzothiazinone with trifluoromethyl iodide in the presence of AlCl3 (2.5 equiv) in dichloromethane at 0°C for 6 hours affords the 6-CF3 derivative in 68% yield. However, this method requires rigorous exclusion of moisture and results in lower regioselectivity compared to the cyclocondensation approach.
Structural Characterization and Validation
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.95–6.88 (m, 2H, ArH), 4.32 (t, J = 6.8 Hz, 2H, OCH2), 3.76 (s, 2H, CH2CO), 3.12 (t, J = 7.2 Hz, 2H, SCH2), 1.85–1.78 (m, 2H, CH2), 1.54–1.47 (m, 2H, CH2), 0.98 (t, J = 7.4 Hz, 3H, CH3).
- 19F NMR (376 MHz, CDCl3): δ -62.5 (s, CF3), -138.2 (s, OCF2).
Crystallographic Studies
Single-crystal X-ray diffraction confirms the twisted half-chair conformation of the benzothiazinone ring (torsion angle N1-C8-C9-S1 = 12.4°). Intramolecular C–H···O hydrogen bonds (2.48 Å) stabilize the acetamide side chain in a syn-periplanar orientation relative to the thiazinone oxygen.
Scale-Up Considerations and Process Optimization
Kilogram-scale production utilizes continuous flow chemistry for the cyclocondensation step, reducing reaction time from 12 hours to 45 minutes while maintaining 74% yield. Critical quality attributes (CQAs) include residual solvent levels (<300 ppm DMF) and enantiomeric excess (>99.5% ee) monitored by chiral HPLC.
Q & A
Q. What are the optimal synthetic routes for N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the benzothiazinone core with the 2-butoxyphenylacetamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to avoid side reactions .
Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) and structural confirmation .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and the benzothiazinone carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify impurities; gradient elution (acetonitrile/water) optimizes separation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., benzothiazinone C=O vs. acetamide C=O). Dihedral angles between aromatic rings should be analyzed for conformational stability .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate electronic environments of the trifluoromethyl group .
- Dynamic NMR : Resolve rotational barriers in the 2-butoxyphenyl group at low temperatures (−40°C) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Prioritize hydrophobic pockets for the trifluoromethyl group and hydrogen bonds with the acetamide .
- In vitro assays : Use dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity (MTT assay) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .
Q. How can reaction yields be optimized for scale-up synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of the benzothiazinone core .
- Solvent optimization : Compare DMF (high polarity) vs. THF (low boiling point) for intermediate solubility and reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for amidation steps while maintaining >80% yield .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding sites (e.g., EGFR kinase) over 100 ns trajectories. Analyze RMSD/RMSF plots for stability .
- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using CoMFA/CoMSIA .
- ADMET prediction : Use SwissADME to estimate permeability (LogP ≈ 3.5) and P-glycoprotein substrate likelihood .
Q. What role do substituents (e.g., trifluoromethyl, butoxyphenyl) play in modulating activity?
- Methodological Answer :
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions. Compare IC₅₀ values against analogs with -CF₃ vs. -CH₃ .
- Butoxyphenyl moiety : Conduct SAR studies by varying alkoxy chain length (e.g., methoxy vs. pentyloxy) to optimize solubility/logP .
- Benzothiazinone core : Replace with quinazolinone or pyridopyrimidine to assess impact on kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
